molecular formula C10H17NO3 B13427860 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid

Cat. No.: B13427860
M. Wt: 199.25 g/mol
InChI Key: IFFNJJQYDIJLHZ-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes a methoxy group and a propanoic acid moiety, making it a unique and interesting compound for various scientific applications .

Preparation Methods

The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo compound with high yield and purity . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperature and pressure conditions.

Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

In oxidation reactions, the compound can be converted into its corresponding ketone or aldehyde derivatives. Reduction reactions can further modify the functional groups, leading to the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound has been studied for its potential therapeutic effects. It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties and efficacy . Additionally, its structural similarity to biologically active compounds makes it a useful tool for studying receptor-ligand interactions and drug-receptor binding mechanisms.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, its incorporation into antihistamine drugs suggests that it may interact with histamine receptors, blocking their activation and reducing allergic responses .

Comparison with Similar Compounds

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be compared with other similar azabicyclo compounds, such as 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane and 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane . These compounds share the azabicyclo core structure but differ in their functional groups and substituents. The presence of the methoxy group and propanoic acid moiety in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid

InChI

InChI=1S/C10H17NO3/c1-14-10-7-4-8(10)6-11(5-7)3-2-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13)

InChI Key

IFFNJJQYDIJLHZ-UHFFFAOYSA-N

Canonical SMILES

COC1C2CC1CN(C2)CCC(=O)O

Origin of Product

United States

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